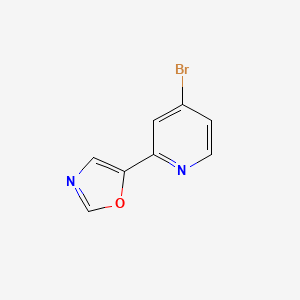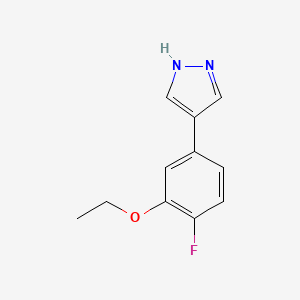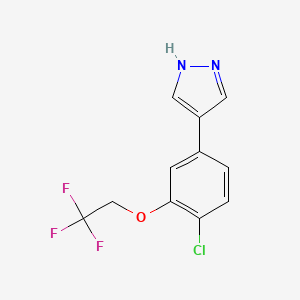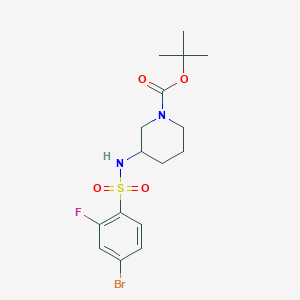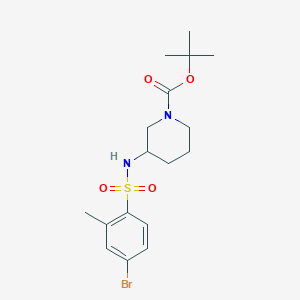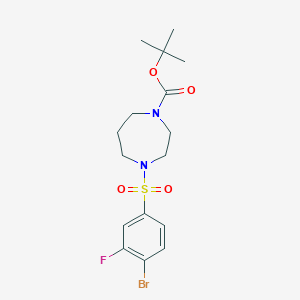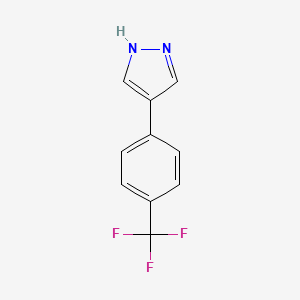
4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole
Descripción general
Descripción
4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Therapy : Derivatives like 3-phenyl-1H-pyrazole have shown potential as small molecular inhibitors in anticancer therapy, targeting various types of cancers (Liu, Xu, & Xiong, 2017).
Oxidation Processes in Organic Synthesis : Compounds such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione have been utilized to oxidize pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).
Pesticides : The synthesis of new tricyclic, trifluoromethylated indenopyrazoles, like 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, suggests potential applications in pesticides (Lam, Park, & Sloop, 2022).
Antibacterial Pharmaceuticals : Analogs such as 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Leelakumar et al., 2022).
Building Blocks in Organic Synthesis : 5-trifluoromethylpyrazoles serve as versatile building blocks for regiospecific construction of pyrazole rings with a trifluoromethyl substituent (Braibante, Clar, & Martins, 1993).
Ligand Synthesis in Inorganic Chemistry : New families of pyrazole derivatives, including those with trifluoromethyl groups, are being explored as ligands in inorganic chemistry (Faundez-Gutierrez et al., 2014).
Catalysis : New complexes containing mixed pyrazolyl-1,2,3-triazolyl ligands, including those with trifluoromethyl phenyl groups, have potential applications in catalysis, like hydroamination processes (Hua et al., 2012).
Antimicrobial and Antioxidant Properties : Certain 1,2,3-triazolyl pyrazole derivatives display broad antimicrobial activities and moderate to good antioxidant properties (Bhat et al., 2016).
Synthesis Methods in Organic Chemistry : Research includes exploring new methods for synthesizing trifluoromethyl pyrazoles, such as copper-catalyzed cycloadditions and environmentally benign methods (Lu et al., 2019; Shelke et al., 2007).
Phosphorescent Materials : Heteroleptic cyclometalated iridium(III) complexes, including those with N-phenyl-substituted pyrazoles, exhibit efficient blue phosphorescence, useful in various applications like OLEDs (Yang et al., 2005).
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXSFMWWHHIALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



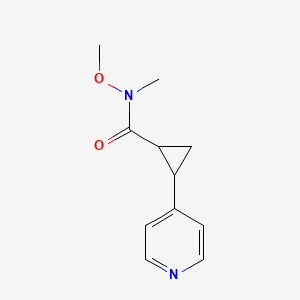
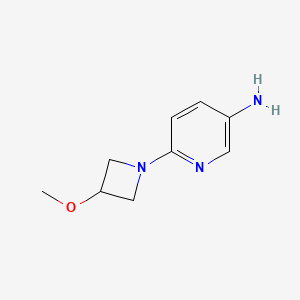
![6-Bromo-3-(cyclopropylmethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8153727.png)
